![molecular formula C18ClF15Ge B14761038 Chloro[tris(pentafluorophenyl)]germane CAS No. 1259-89-8](/img/structure/B14761038.png)
Chloro[tris(pentafluorophenyl)]germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[tris(pentafluorophenyl)]germane is a chemical compound with the molecular formula C18ClF15Ge It is a germanium-based compound where a chlorine atom is bonded to a germanium atom, which is further bonded to three pentafluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro[tris(pentafluorophenyl)]germane can be synthesized through a reaction involving germanium tetrachloride and pentafluorophenyl lithium. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[tris(pentafluorophenyl)]germane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new germanium compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the germanium center can be oxidized or reduced, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the germanium center, respectively. These reactions are often performed in aqueous or organic solvents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield germanium-amine complexes, while oxidation reactions can produce germanium oxides.
Applications De Recherche Scientifique
Chloro[tris(pentafluorophenyl)]germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology and Medicine: Research is ongoing to explore its potential as a catalyst in biochemical reactions and its interactions with biological molecules.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Chloro[tris(pentafluorophenyl)]germane exerts its effects involves the interaction of the germanium center with various molecular targets. The pentafluorophenyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The chlorine atom can be readily substituted, making the compound a versatile intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(pentafluorophenyl)germane: Similar to Chloro[tris(pentafluorophenyl)]germane but lacks the chlorine atom, making it less reactive in substitution reactions.
Bis(pentafluorophenyl)germane: Contains two pentafluorophenyl groups and is less sterically hindered, leading to different reactivity patterns.
Pentafluorophenylgermane: Contains only one pentafluorophenyl group, resulting in significantly different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which provides a site for nucleophilic substitution reactions. This feature, combined with the stability imparted by the pentafluorophenyl groups, makes it a valuable compound in synthetic and industrial chemistry.
Propriétés
Numéro CAS |
1259-89-8 |
|---|---|
Formule moléculaire |
C18ClF15Ge |
Poids moléculaire |
609.2 g/mol |
Nom IUPAC |
chloro-tris(2,3,4,5,6-pentafluorophenyl)germane |
InChI |
InChI=1S/C18ClF15Ge/c19-35(16-10(29)4(23)1(20)5(24)11(16)30,17-12(31)6(25)2(21)7(26)13(17)32)18-14(33)8(27)3(22)9(28)15(18)34 |
Clé InChI |
NTXYJMMRDJBDQS-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)Cl)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


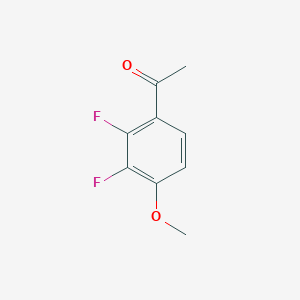
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
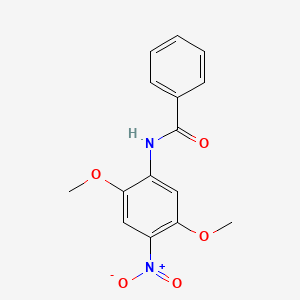
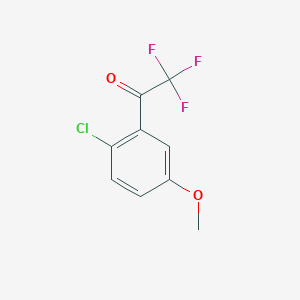
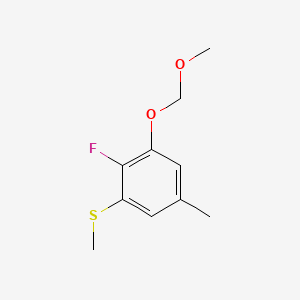

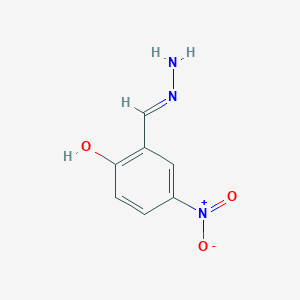
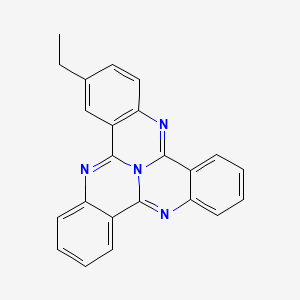
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)

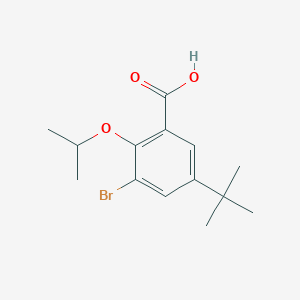
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
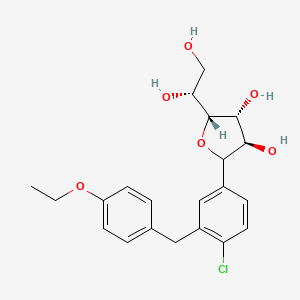
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
